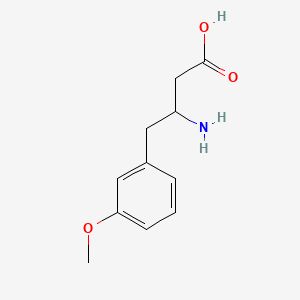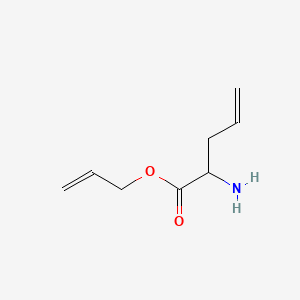
prop-2-enyl 2-aminopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-2-enyl 2-aminopent-4-enoate is an organic compound with a unique structure that includes both an allyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Prop-2-en-1-one derivatives: These compounds share the allyl group and exhibit similar reactivity.
Amino acid derivatives: Compounds with amino groups that participate in similar reactions.
Uniqueness
prop-2-enyl 2-aminopent-4-enoate is unique due to its combination of an allyl group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
180608-88-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
prop-2-enyl 2-aminopent-4-enoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2 |
InChI Key |
DQYNYUUIXDVJEX-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)OCC=C)N |
Synonyms |
4-Pentenoicacid,2-amino-,2-propenylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



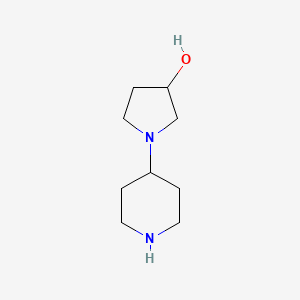
![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)
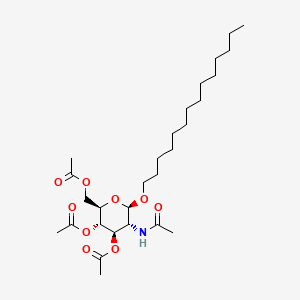
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)
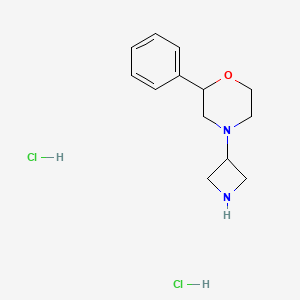
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)
